molecular formula C16H16ClFN2O2 B5468653 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine

1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine

カタログ番号 B5468653
分子量: 322.76 g/mol
InChIキー: KEVUMFWAPNBBJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific cellular pathways and modulate the immune system. In

科学的研究の応用

1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of B-cell malignancies and autoimmune diseases.

作用機序

1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine exerts its pharmacological effects by inhibiting the activity of BTK, which is a critical enzyme in the B-cell receptor signaling pathway. BTK is responsible for the activation of downstream signaling pathways that lead to B-cell proliferation and survival. By inhibiting BTK, this compound can suppress B-cell activation and proliferation, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the suppression of tumor growth, and the modulation of the immune system. In preclinical studies, this compound has been shown to have potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by suppressing the activity of autoreactive B-cells.

実験室実験の利点と制限

One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound has demonstrated excellent pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a suitable candidate for clinical development. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to formulate for use in preclinical and clinical studies.

将来の方向性

There are several potential future directions for the development of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine. One area of research is the exploration of combination therapies that can enhance the efficacy of this compound in the treatment of cancer and autoimmune disorders. Additionally, there is a need for further studies to optimize the formulation and delivery of this compound to improve its solubility and bioavailability. Finally, ongoing clinical trials will provide valuable information on the safety and efficacy of this compound in humans, which will inform future development and potential regulatory approval.

合成法

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2-furoic acid to form an intermediate, which is then reacted with piperazine. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

特性

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c17-13-3-1-4-14(18)12(13)11-19-6-8-20(9-7-19)16(21)15-5-2-10-22-15/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVUMFWAPNBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。